An In-Depth Technical Guide to 17β-Methyldienolone: Structure, Properties, and Analysis
An In-Depth Technical Guide to 17β-Methyldienolone: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
17β-Methyldienolone, also known as Methyldienolone, is a potent, orally active synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1] This technical guide provides a comprehensive overview of its chemical structure, molecular properties, mechanism of action, and key considerations for its synthesis and analysis. As a compound of significant interest in pharmacological research and a controlled substance in many jurisdictions, a thorough understanding of its characteristics is crucial for scientific and forensic applications.
Introduction
17β-Methyldienolone (systematic IUPAC name: (17β)-17-hydroxy-17-methyl-estra-4,9-dien-3-one) is a 17α-alkylated derivative of 19-nortestosterone.[1] This structural modification enhances its oral bioavailability by impeding first-pass hepatic metabolism, a common feature of many orally administered steroids.[2] However, this alteration is also associated with a significant risk of hepatotoxicity.[2] Classified as a Schedule III controlled substance in the United States and prohibited by the World Anti-Doping Agency (WADA), its use is primarily restricted to research and forensic reference purposes.[3][4]
This guide will delve into the technical details of 17β-Methyldienolone, offering insights into its chemical and biological properties for professionals in drug development and scientific research.
Chemical Structure and Molecular Properties
The chemical structure of 17β-Methyldienolone is characterized by a four-ring steroid nucleus. Key features include a methyl group at the 17α position and a hydroxyl group at the 17β position, which are crucial for its biological activity. The presence of double bonds at the 4 and 9 positions of the estra-diene core further defines its unique properties.
Below is a 2D representation of the chemical structure of 17β-Methyldienolone:
Caption: 2D Chemical Structure of 17β-Methyldienolone.
Physicochemical Properties
A summary of the key molecular and physical properties of 17β-Methyldienolone is provided in the table below.
| Property | Value | Source |
| IUPAC Name | (17β)-17-hydroxy-17-methyl-estra-4,9-dien-3-one | [4] |
| Synonyms | Methyldienolone, RU-3467, Methyl-D, Methyl-Dien | [1][4] |
| CAS Number | 14531-89-6 | [4] |
| Molecular Formula | C₁₉H₂₆O₂ | [4] |
| Molecular Weight | 286.41 g/mol | [4] |
| Appearance | Neat solid | [4] |
Mechanism of Action
17β-Methyldienolone exerts its biological effects primarily through its interaction with the androgen receptor (AR).[3] As an agonist, it binds to and activates the AR in target tissues. This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of androgen-responsive genes. This process leads to an increase in protein synthesis and nitrogen retention in skeletal muscle, resulting in the anabolic effects for which this class of compounds is known.[3]
Caption: Simplified signaling pathway of 17β-Methyldienolone.
Synthesis and Manufacturing
The synthesis of 17β-Methyldienolone typically starts from a nandrolone precursor. The process involves a series of chemical transformations to introduce the methyl group at the 17α position and to create the diene system in the A and B rings.
General Synthetic Workflow
A plausible synthetic route involves the following key steps:
-
Protection of the 3-keto group: The ketone at the C3 position is often protected as a ketal to prevent its reaction in subsequent steps.
-
Introduction of the 9,10-double bond: This can be achieved through a variety of methods, often involving dehydration or elimination reactions.
-
17α-methylation: The crucial methyl group is introduced at the 17α position, typically via a Grignard reaction with methylmagnesium bromide on the 17-keto precursor.
-
Deprotection: The protecting group at the C3 position is removed to yield the final 3-keto functionality.
Caption: General synthetic workflow for 17β-Methyldienolone.
Example Experimental Protocol (Conceptual)
The following is a conceptual protocol based on established steroid synthesis methodologies.
Step 1: Ketalization of the 3-keto group
-
Dissolve the nandrolone precursor in a suitable solvent such as toluene.
-
Add ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove water.
-
Upon completion, neutralize the acid, and extract the protected steroid.
Step 2: Introduction of the 9,10-double bond
-
The protected steroid is subjected to conditions that favor the formation of the conjugated diene system. This may involve a bromination-dehydrobromination sequence or other elimination reactions.
Step 3: 17α-Methylation
-
The 17-keto group of the diene intermediate is reacted with an excess of methylmagnesium bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product, now containing the 17α-methyl and 17β-hydroxyl groups, is extracted.
Step 4: Deprotection of the 3-keto group
-
The ketal protecting group is removed by treatment with an aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid) in a solvent such as acetone.
-
The final product, 17β-Methyldienolone, is then purified by crystallization or chromatography.
Analytical Methodologies
The detection and quantification of 17β-Methyldienolone and its metabolites are critical in both research and forensic settings. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, 17β-Methyldienolone typically requires derivatization to increase its volatility and improve its chromatographic properties. Trimethylsilyl (TMS) ether derivatives are commonly prepared. The mass spectrum of the derivatized compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of 17β-Methyldienolone in complex biological matrices like urine and plasma. This technique often does not require derivatization. Multiple reaction monitoring (MRM) is typically used to enhance specificity, where a specific precursor ion is selected and fragmented to produce characteristic product ions.
Metabolism
The metabolism of 17β-Methyldienolone is extensive. In vitro studies using human liver microsomes have identified several phase I and phase II metabolic pathways.[3][6]
Phase I Metabolism:
-
17-epimerization: Conversion to the 17α-hydroxy-17β-methyl epimer.
-
Hydroxylation: Addition of hydroxyl groups at various positions on the steroid nucleus.
-
Reduction: Reduction of the A-ring double bonds and the 3-keto group.[3][6]
Phase II Metabolism:
-
Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.[3][6]
The identification of long-term metabolites is a key area of research in anti-doping science, as these compounds can be detected in urine for an extended period after administration.[7]
Pharmacological and Toxicological Profile
Anabolic and Androgenic Activity
17β-Methyldienolone is known for its high anabolic potency. It has a reported anabolic to androgenic ratio of 1000/200, indicating strong muscle-building properties with comparatively moderate androgenic effects.[8] However, it does not aromatize to estrogen, but it does exhibit some progestational activity, which can potentially potentiate estrogenic side effects if co-administered with aromatizing steroids.[8]
Hepatotoxicity
As a 17α-alkylated anabolic steroid, 17β-Methyldienolone poses a significant risk of hepatotoxicity.[2][9] The alkyl group at the C17α position is known to contribute to cholestatic jaundice, peliosis hepatis, and an increased risk of hepatic tumors with long-term use.[4] The mechanism is thought to involve oxidative stress and interference with bile acid transport.[2] Regular monitoring of liver function is crucial in any research involving this class of compounds.
Conclusion
17β-Methyldienolone is a potent synthetic anabolic-androgenic steroid with significant oral bioavailability. Its unique chemical structure gives rise to strong anabolic effects, making it a subject of interest in pharmacological research. However, its 17α-alkylated nature is intrinsically linked to a high risk of liver toxicity. A thorough understanding of its synthesis, mechanism of action, metabolism, and analytical detection methods is essential for researchers, scientists, and drug development professionals working with this and related compounds. The information presented in this guide serves as a foundational technical resource for these purposes.
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